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Introduction

DeepPep is a sophisticated deep learning framework designed to address the "protein
inference” problem, a fundamental challenge in mass spectrometry-based proteomics.[1][2]
Protein inference is the process of accurately identifying the set of proteins present in a
biological sample based on the peptides detected by a mass spectrometer. DeepPep utilizes a
deep convolutional neural network (CNN) to predict a protein set from a given peptide profile
and a protein sequence database.[1][3] A key innovation of DeepPep is its ability to infer
proteins without relying on peptide detectability calculations, a common and complex step in
many other proteomics pipelines.[2][4] This makes the overall workflow more streamlined and
robust across various datasets and mass spectrometry instruments.|[1]

Core Principles

The methodology of DeepPep is rooted in quantifying how the presence or absence of a
specific protein impacts the predicted probability of observing a set of peptides.[1][4] The
framework operates in four main stages:

 Input Encoding: For an identified peptide, DeepPep takes all protein sequences from the
database where this peptide could have originated. It converts each protein sequence into a
binary vector, marking "1" at positions where the peptide sequence matches and "0"

elsewhere.[5]
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o CNN-based Probability Prediction: This set of binary vectors is fed into a deep convolutional
neural network. The CNN is trained to predict the peptide's identification probability, which is
the likelihood that the peptide identified from the mass spectrum is the correct one.[5] The
architecture involves sequential convolution and pooling layers to capture complex patterns
related to the peptide's position within the protein sequences.[4]

e Protein Impact Score Calculation: The core of the inference method involves calculating the
effect of removing a single candidate protein on the predicted peptide probabilities. This is
done for all peptides and all potential source proteins.[5]

» Protein Ranking and Inference: Finally, proteins are scored and ranked based on this
differential impact.[4] Proteins that cause the most significant change in the peptide
probabilities are inferred to be present in the sample.

Performance and Quantitative Data

DeepPep has demonstrated competitive and robust performance across multiple benchmark
datasets when compared to other leading protein inference methods.[1] Its performance is
often evaluated using metrics such as the F1-measure, which is the harmonic mean of
precision and recall, and precision on specific challenging cases like degenerate proteins
(peptides that map to multiple proteins).[2][4]

F1-Measure Comparison

The F1-measure provides a balanced assessment of a method's ability to correctly identify true
positive proteins while minimizing false positives. The following table summarizes the F1-
measure for positive protein predictions across several datasets, comparing DeepPep with
other common inference tools.
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. . MSBayesPr  ProteinLass
Dataset DeepPep Fido ProteinLP
o o

Sigma49 ~0.90 ~0.92 ~0.92 ~0.90 ~0.92

18 Mixtures ~0.85 ~0.88 ~0.88 ~0.85 ~0.88

UPS2 ~0.78 ~0.78 ~0.78 ~0.78 ~0.78

Yeast ~0.98 ~0.99 ~0.99 ~0.98 ~0.99

HumanMD ~0.89 ~0.89 ~0.89 ~0.93 ~0.89

HumanEKC ~0.93 ~0.93 ~0.93 ~0.90 ~0.93

DME ~0.99 ~0.99 ~0.99 ~0.99 ~0.99

(Data is
estimated
from Figure
4A of Kim,

M., Eetemadi,
A, &
Tagkopoulos,
1. (2017).
DeepPep:
Deep
proteome
inference
from peptide
profiles.
PLOS
Computation
al Biology,
13(9),
€1005661.)[1]
[2]

Precision on Degenerate Proteins
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Identifying the correct source for degenerate peptides is a significant challenge. DeepPep
shows consistently high precision in correctly identifying these proteins compared to other
methods.[4]

. . MSBayesPr  ProteinLass
Dataset DeepPep Fido ProteinLP
o o

Sigma49 ~0.88 ~0.85 ~0.85 ~0.82 ~0.85

18 Mixtures ~0.75 ~0.78 ~0.78 ~0.65 ~0.78

UPS2 ~0.60 ~0.60 ~0.60 ~0.58 ~0.60

Yeast ~0.95 ~0.96 ~0.96 ~0.94 ~0.96

(Data is
estimated
from Figure
4B of Kim,
M., Eetemadi,
A&
Tagkopoulos,
l. (2017).
DeepPep:
Deep
proteome
inference
from peptide
profiles.
PLOS
Computation
al Biology,
13(9),
€1005661.)[1]
2]

Experimental Protocols
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The successful application of DeepPep relies on a standard proteomics workflow to generate
the initial peptide identifications. This is followed by a computational protocol to run the
DeepPep software.

Part 1: Mass Spectrometry Data Acquisition
(Prerequisite)

This protocol outlines the general steps leading to the generation of peptide data required by
DeepPep.

» Protein Extraction and Digestion:

o Extract proteins from the biological sample of interest using an appropriate lysis buffer and
protocol.

o Quantify the total protein concentration using a method like a BCA assay.

o Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate the
cysteine residues (e.g., with iodoacetamide).

o Digest the proteins into peptides using a protease, most commonly trypsin, overnight at
37°C.

o Peptide Cleanup and Separation:

o Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g.,
C18 cartridges) to remove salts and detergents.

o Dry the purified peptides via vacuum centrifugation.
o Resuspend the peptides in a suitable solvent for mass spectrometry.

o Separate the peptides using liquid chromatography (LC), typically reverse-phase HPLC,
over a gradient of increasing organic solvent.

e Tandem Mass Spectrometry (MS/MS):
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o Elute the separated peptides from the LC column directly into the ion source of a mass

spectrometer.

o Acquire mass spectra in a data-dependent acquisition (DDA) mode. For each full MS1
scan, the most intense precursor ions are selected for fragmentation (e.g., by CID or HCD)
to generate MS2 fragmentation spectra.

o Store the resulting raw MS data files (.raw, .wiff, etc.).

« Initial Database Search:
o Convert the raw MS files to a peak list format like .mgf or .mzML.

o Use a standard database search engine (e.g., X!Tandem, Mascot, SEQUEST) to match
the experimental MS2 spectra against a theoretical database of protein sequences (.fasta
file).

o Use a post-processing tool like PeptideProphet to calculate the probability for each
peptide-spectrum match (PSM). This step generates the peptide identification probabilities
required for DeepPep.

Part 2: DeepPep Computational Protocol

This protocol details how to use the peptide identification data to run DeepPep.
o Software and Dependencies:
o Ensure Python (3.4+) and Biopython are installed.

o Install the necessary DeepPep dependencies, which historically include torch7, luarocks,
and SparseNN. Refer to the official repository for the latest requirements.

o Download or clone the DeepPep source code from its official repository (e.g., GitHub).
e Input File Preparation:

o db.fasta: This is the same protein sequence database file used for the initial database
search. Ensure it is in standard FASTA format.
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o identification.tsv: This file must be created from the output of your database
search/PeptideProphet results. It is a tab-delimited file with exactly three columns and no

header:

= Column 1: Peptide sequence

» Column 2: Protein name (must match an entry in db.fasta)

» Column 3: Peptide identification probability (a value between 0 and 1)
» Execution:

o Organize the input files. Place identification.tsv and db.fasta into a dedicated input
directory.

o Open a terminal or command prompt and navigate to the DeepPep source code directory.

o Execute the main script, providing the path to your input directory as an argument. The

typical command is:
o Output Analysis:

o Upon completion, DeepPep will generate an output file named pred.csv in its main
directory.

o This CSV file contains the list of inferred proteins and their corresponding prediction
probabilities, which can be used for downstream biological analysis.

Visualizations
Experimental and Computational Workflow

The diagram below illustrates the complete workflow, from sample preparation to the final
protein inference output from DeepPep.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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